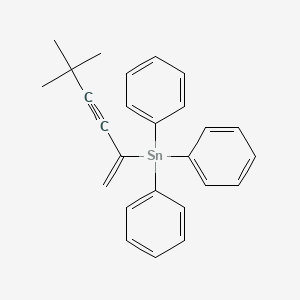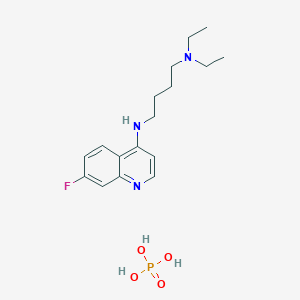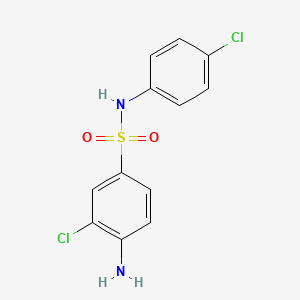
7-Chloro-9,9-dimethyl-N-(naphthalen-1-YL)-N-phenyl-9H-fluoren-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Chloro-9,9-dimethyl-N-(naphthalen-1-YL)-N-phenyl-9H-fluoren-2-amine is an organic compound that belongs to the class of fluorenes
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-9,9-dimethyl-N-(naphthalen-1-YL)-N-phenyl-9H-fluoren-2-amine typically involves multi-step organic reactions. A common approach might include:
Formation of the Fluorene Core: Starting with a fluorene derivative, the core structure is often synthesized through Friedel-Crafts alkylation or acylation reactions.
Chlorination: Introduction of the chlorine atom at the 7th position can be achieved using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Substitution Reactions: The naphthalen-1-yl and phenyl groups can be introduced through nucleophilic substitution reactions using appropriate aryl halides and catalysts.
Industrial Production Methods
Industrial production methods for such compounds often involve scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms may be employed to optimize the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methyl groups, leading to the formation of ketones or carboxylic acids.
Reduction: Reduction reactions can target the aromatic rings or the nitrogen atom, potentially forming amines or reduced aromatic systems.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the aromatic rings, leading to a variety of substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents, organometallic reagents, and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or acids, while substitution reactions can produce a wide range of substituted fluorenes.
Applications De Recherche Scientifique
Chemistry
In chemistry, 7-Chloro-9,9-dimethyl-N-(naphthalen-1-YL)-N-phenyl-9H-fluoren-2-amine can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology
Medicine
In medicinal chemistry, derivatives of fluorenes are often explored for their pharmacological properties. This compound could be investigated for its potential as a therapeutic agent or as a precursor to drug candidates.
Industry
In the industrial sector, the compound may find applications in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mécanisme D'action
The mechanism of action of 7-Chloro-9,9-dimethyl-N-(naphthalen-1-YL)-N-phenyl-9H-fluoren-2-amine would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. In materials science, its electronic properties would be of primary interest, affecting how it interacts with light and other electromagnetic radiation.
Comparaison Avec Des Composés Similaires
Similar Compounds
9,9-Dimethyl-9H-fluorene: A simpler fluorene derivative without the chloro, naphthalen-1-yl, and phenyl substitutions.
7-Chloro-9H-fluorene: Lacks the dimethyl and aryl substitutions.
9,9-Dimethyl-N-phenyl-9H-fluoren-2-amine: Similar but without the chloro and naphthalen-1-yl groups.
Uniqueness
7-Chloro-9,9-dimethyl-N-(naphthalen-1-YL)-N-phenyl-9H-fluoren-2-amine is unique due to the combination of its chloro, naphthalen-1-yl, and phenyl substitutions, which may impart distinct electronic, steric, and chemical properties compared to its simpler analogs.
Propriétés
Numéro CAS |
605630-44-2 |
|---|---|
Formule moléculaire |
C31H24ClN |
Poids moléculaire |
446.0 g/mol |
Nom IUPAC |
7-chloro-9,9-dimethyl-N-naphthalen-1-yl-N-phenylfluoren-2-amine |
InChI |
InChI=1S/C31H24ClN/c1-31(2)28-19-22(32)15-17-26(28)27-18-16-24(20-29(27)31)33(23-11-4-3-5-12-23)30-14-8-10-21-9-6-7-13-25(21)30/h3-20H,1-2H3 |
Clé InChI |
WGMOUGYRQZKLKL-UHFFFAOYSA-N |
SMILES canonique |
CC1(C2=C(C=CC(=C2)N(C3=CC=CC=C3)C4=CC=CC5=CC=CC=C54)C6=C1C=C(C=C6)Cl)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-([1,1'-Biphenyl]-4-yl)-N-(4-hydroxyphenyl)acetamide](/img/structure/B12599520.png)

![1,1'-[1,3-Phenylenebis(methylene)]bis(4-methoxybenzene)](/img/structure/B12599532.png)
![Bis[2-(2-methoxyethoxy)ethyl] L-aspartate](/img/structure/B12599553.png)
![3-(Phenylsulfonyl)-1-(3-pyrrolidinylmethyl)-1H-pyrazolo[3,4-c]pyridine](/img/structure/B12599557.png)

![4,7-Benzothiazoledione, 6-[(2,4-difluorophenyl)amino]-2,5-dimethyl-](/img/structure/B12599572.png)
![1-(3-Bromophenyl)-2-[5-(trifluoromethyl)-2-pyridinyl]ethanone](/img/structure/B12599582.png)
![3,3'-(Dodecane-1,12-diyl)bis[5-(pyrrolidin-1-yl)-1,2,4-oxadiazole]](/img/structure/B12599590.png)
![Benzene, 1,4-dibromo-2,5-bis[(2-bromophenyl)ethynyl]-](/img/structure/B12599596.png)
![Acetamide,N-(3-ethoxypropyl)-2-[(8-ethyl-5-methyl-5H-1,2,4-triazino[5,6-B]indol-3-YL)thio]-](/img/structure/B12599597.png)


